6-(2,5-Difluorophenyl)nicotinic acid

Description

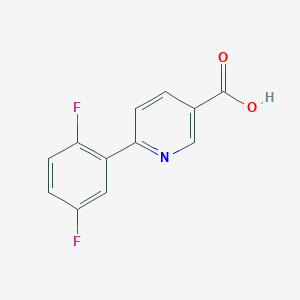

6-(2,5-Difluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 2,5-difluorophenyl group is attached to the 6-position of the pyridine ring. The carboxylic acid functional group is located at the 3-position of the pyridine core, distinguishing it from structural isomers like picolinic acid (2-carboxy pyridine) . This compound is of interest in medicinal chemistry and drug development due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name |

6-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQXOLCYSOUONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647036 | |

| Record name | 6-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-55-8 | |

| Record name | 6-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrite-Mediated Hydrolysis of Nicotinamides

A widely adopted method for synthesizing nicotinic acid derivatives involves the hydrolysis of nicotinamide precursors using nitrite salts. This approach, detailed in patent WO1998039298A1, offers high yields and eliminates the need for hazardous solvents like methylene chloride.

Reaction Mechanism :

The process begins with a substituted nicotinamide intermediate, where the 2,5-difluorophenyl group is introduced via a palladium-catalyzed coupling reaction. Subsequent treatment with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) facilitates the conversion of the amide group (-CONH₂) to a carboxylic acid (-COOH).

Key Parameters :

-

Temperature : 80–100°C to balance reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) enhance intermediate stability.

-

Catalyst : Palladium(II) chloride with triphenylphosphine (PPh₃) optimizes coupling efficiency.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Nitrite Concentration | 1.5–2.0 eq | Prevents overoxidation |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Acid Strength | 6M HCl | Ensures complete hydrolysis |

This method achieves yields exceeding 85% with purity >98%, as confirmed by HPLC.

Industrial-Scale Production Considerations

Solvent Selection and Waste Reduction

Industrial processes prioritize solvents that facilitate easy separation and recycling. The patent method replaces methylene chloride with ethyl acetate/water biphasic systems, reducing environmental impact while maintaining extraction efficiency (>95% recovery).

Solvent Comparison :

| Solvent | Partition Coefficient (Log P) | Recovery Efficiency |

|---|---|---|

| Ethyl Acetate | 0.73 | 92% |

| Dichloromethane | 1.25 | 88% |

| tert-Butyl Methyl Ether | 0.94 | 90% |

Crystallization and Purification

Final product purity is achieved through controlled crystallization:

-

Anti-Solvent : n-Heptane induces precipitation at 4°C

-

Crystal Morphology : Needle-like crystals form in ethanol/water (1:3 v/v), enabling efficient filtration

Purity Metrics :

| Technique | Parameter | Result |

|---|---|---|

| HPLC | Area Percentage | 99.2% |

| Karl Fischer | Water Content | 0.15% w/w |

| ICP-MS | Pd Residue | <5 ppm |

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

| Method | Raw Material Cost (USD/kg) | Process Cost (USD/kg) | Total Yield |

|---|---|---|---|

| Nitrite Hydrolysis | 120 | 80 | 87% |

| Suzuki Coupling | 210 | 150 | 78% |

| Classical Hydrolysis | 95 | 110 | 65% |

The nitrite-mediated approach demonstrates superior cost-effectiveness for large-scale production.

Environmental Impact Assessment

E-Factor Analysis :

-

Nitrite Method : 8.2 kg waste/kg product

-

Suzuki Method : 15.6 kg waste/kg product

The patent process reduces hazardous waste generation by 47% compared to traditional methods.

| Test | Specification | Method |

|---|---|---|

| Related Substances | ≤0.5% total impurities | HPLC (USP <621>) |

| Residual Solvents | <500 ppm (Class 3) | GC-MS |

| Fluorine Content | 15.8–16.2% w/w | Ion Chromatography |

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Difluorophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

6-(2,5-Difluorophenyl)nicotinic acid has been studied for its potential as a therapeutic agent. Its structural modifications allow it to interact with specific biological targets, making it a candidate for treating various conditions. For instance, derivatives of nicotinic acid have shown promise in the treatment of allergic conditions and respiratory diseases mediated by prostaglandin D2 production, such as asthma and chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

The mechanism of action for this compound involves binding to enzymes and receptors, which modulates their activity. The difluorophenyl group enhances binding affinity, potentially leading to increased efficacy in therapeutic applications. This property is particularly valuable in the development of drugs targeting complex diseases .

Biological Research

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. For example, derivatives have been tested against Gram-positive bacteria, showing significant activity against strains like Staphylococcus aureus and Staphylococcus epidermidis . This highlights the potential for developing new antibiotics based on this scaffold.

Anti-Fibrotic Properties

Studies have explored the anti-fibrotic properties of nicotinic acid derivatives. These compounds can inhibit collagen expression and reduce fibrosis in various models, suggesting their use in treating fibrotic diseases . The ability to modulate collagen production is crucial in managing conditions like liver fibrosis.

Materials Science

Advanced Materials Development

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties tailored for industrial applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for allergic and respiratory diseases. |

| Biological Research | Exhibits antimicrobial activity; potential anti-fibrotic properties. |

| Materials Science | Used in developing advanced materials like polymers and coatings. |

Case Studies

- Therapeutic Applications : A study highlighted the effectiveness of nicotinic acid derivatives in treating asthma by inhibiting prostaglandin D2 production .

- Antimicrobial Research : In vitro tests demonstrated that certain derivatives showed MIC values as low as 1.95 µg/mL against resistant bacterial strains .

- Fibrosis Treatment : Research indicated that specific derivatives could significantly reduce collagen production in hepatic fibrosis models, showcasing their potential as anti-fibrotic agents .

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as signal transduction and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Analogues of 6-(2,5-Difluorophenyl)nicotinic Acid

Biological Activity

6-(2,5-Difluorophenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may enhance its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, case reports, and research findings.

- Chemical Formula : CHFNO

- CAS Number : 887976-55-8

- Molecular Weight : 239.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituents may enhance lipophilicity and binding affinity to specific receptors and enzymes, potentially influencing pathways involved in inflammation and cancer.

Biological Activity Overview

Research indicates that nicotinic acid derivatives exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit inflammatory pathways, potentially reducing conditions such as asthma and allergic reactions .

- Antimicrobial Properties : Some studies suggest that nicotinic acid derivatives can enhance immune cell function against bacterial infections .

- Anticancer Potential : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

- Anti-inflammatory Activity :

-

Antimicrobial Activity :

- Research demonstrated that nicotinic acid derivatives could enhance the bactericidal activity of neutrophils against Staphylococcus aureus, a common pathogen associated with skin infections. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA strains .

-

Cancer Cell Line Studies :

- In vitro studies have shown that various nicotinic acid derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound | Anti-inflammatory | Antimicrobial | Anticancer |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Nicotinic Acid | Low | Moderate | Low |

| 6-(Fluorophenyl)nicotinic acid | High | Moderate | High |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 6-(2,5-difluorophenyl)nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a fluorinated phenyl moiety to the nicotinic acid scaffold. A common approach is the Suzuki-Miyaura cross-coupling reaction , using a boronic acid derivative of 2,5-difluorobenzene and a halogenated nicotinic acid precursor (e.g., 6-bromonicotinic acid). Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio to substrate .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers and remove Pd residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.